1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
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Overview
Description
1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound with the molecular formula C10H9ClO3 It is characterized by the presence of a chloro-substituted benzodioxin ring fused with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-6-amine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting bacterial enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzodioxin ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antibacterial and enzyme inhibitory activities .
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core but differ in their substituents, leading to variations in their chemical and biological properties.
Chloro-substituted benzodioxins: Compounds with different positions of the chloro group on the benzodioxin ring exhibit distinct reactivity and biological activities.
Uniqueness: 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro group and the ethanone moiety allows for versatile chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
1-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZDFVHVKYRYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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